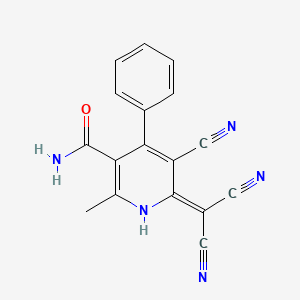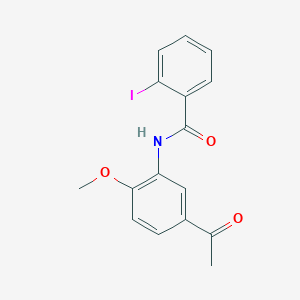![molecular formula C17H16Cl2N2O B11044646 1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11044646.png)
1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Name: 1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol
Molecular Formula: CHClNO
Molecular Weight: 234.12 g/mol
Common Name: Zerenex E/6028630
CAS Number: (Not specified in the available data)
Structure: The compound consists of a benzimidazole ring fused with a propanol side chain, and a dichlorobenzyl group attached to the benzimidazole nitrogen atom.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol are not readily available in the provided data.
- Industrial production methods may involve modifications of existing benzimidazole synthesis routes.
Chemical Reactions Analysis
Reactivity: As a benzimidazole derivative, this compound likely undergoes various reactions, including
Common Reagents and Conditions: These would vary based on the specific reaction. For example
Major Products: The products formed would depend on the specific reaction conditions.
Scientific Research Applications
Medicine: Benzimidazole derivatives often exhibit biological activity. Research may explore its potential as an antiviral, antifungal, or anticancer agent.
Chemistry: It could serve as a building block for other compounds.
Industry: Possible applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism of action remains elusive due to limited data. benzimidazole derivatives often interact with cellular targets, such as enzymes or receptors.
- Further studies are needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, no direct comparison with similar compounds is available in the provided data.
- Other benzimidazole derivatives may share structural features but differ in substituents or functional groups.
Remember that this information is based on the available data, and further research would be necessary to uncover additional details about this intriguing compound!
Properties
Molecular Formula |
C17H16Cl2N2O |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-16(22)17-20-14-5-3-4-6-15(14)21(17)10-11-7-8-12(18)13(19)9-11/h3-9,16,22H,2,10H2,1H3 |
InChI Key |
XTKBUHKIJUOAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


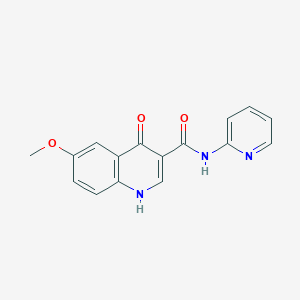
![(1Z)-N'-{[(6,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B11044565.png)

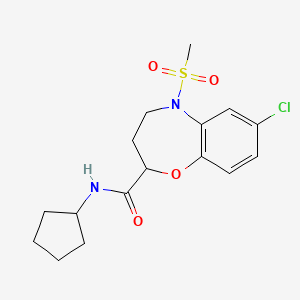
![2-bromo-N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11044615.png)
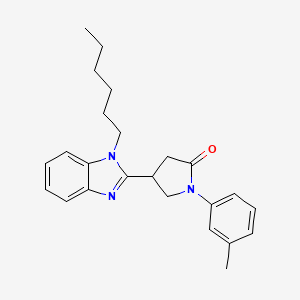
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11044628.png)
![Ethyl 3-[2-(4-ethylpiperazin-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate](/img/structure/B11044633.png)
![6-(4-Bromophenyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044641.png)
![N-(4-fluorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11044647.png)
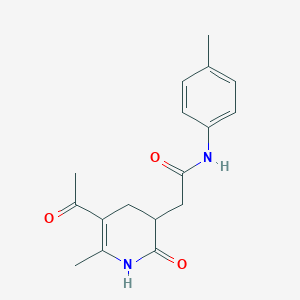
![2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11044650.png)
